Cas no 2229603-94-3 (3-{6-chloroimidazo1,2-apyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine)

3-{6-chloroimidazo1,2-apyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine 化学的及び物理的性質
名前と識別子
-
- 3-{6-chloroimidazo1,2-apyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine
- EN300-1958736
- 3-{6-chloroimidazo[1,2-a]pyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine
- 2229603-94-3
-
- インチ: 1S/C11H12ClF2N3/c1-11(15,10(13)14)4-8-6-17-5-7(12)2-3-9(17)16-8/h2-3,5-6,10H,4,15H2,1H3
- InChIKey: PBNOUEYDUGHJNN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=NC(=CN2C=1)CC(C)(C(F)F)N
計算された属性
- せいみつぶんしりょう: 259.0687814g/mol
- どういたいしつりょう: 259.0687814g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-{6-chloroimidazo1,2-apyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1958736-2.5g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine |
2229603-94-3 | 2.5g |
$4084.0 | 2023-09-17 | ||
Enamine | EN300-1958736-0.05g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine |
2229603-94-3 | 0.05g |
$1750.0 | 2023-09-17 | ||
Enamine | EN300-1958736-5.0g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine |
2229603-94-3 | 5g |
$6043.0 | 2023-06-01 | ||
Enamine | EN300-1958736-10g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine |
2229603-94-3 | 10g |
$8961.0 | 2023-09-17 | ||
Enamine | EN300-1958736-0.5g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine |
2229603-94-3 | 0.5g |
$2000.0 | 2023-09-17 | ||
Enamine | EN300-1958736-10.0g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine |
2229603-94-3 | 10g |
$8961.0 | 2023-06-01 | ||
Enamine | EN300-1958736-5g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine |
2229603-94-3 | 5g |
$6043.0 | 2023-09-17 | ||
Enamine | EN300-1958736-1.0g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine |
2229603-94-3 | 1g |
$2083.0 | 2023-06-01 | ||
Enamine | EN300-1958736-0.1g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine |
2229603-94-3 | 0.1g |
$1834.0 | 2023-09-17 | ||
Enamine | EN300-1958736-1g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine |
2229603-94-3 | 1g |
$2083.0 | 2023-09-17 |
3-{6-chloroimidazo1,2-apyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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6. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
3-{6-chloroimidazo1,2-apyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amineに関する追加情報
3-{6-Chloroimidazo[1,2-a]pyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine: A Comprehensive Overview
The compound 3-{6-chloroimidazo[1,2-a]pyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine (CAS No. 2229603-94-3) is a highly specialized chemical entity with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines an imidazo[1,2-a]pyridine ring system with a difluorinated methylpropanamine moiety. The presence of the 6-chloro substituent on the imidazo[1,2-a]pyridine ring adds further complexity and functional diversity to the molecule.
Recent studies have highlighted the importance of imidazo[1,2-a]pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive agents. The difluoromethylpropanamine group in this compound is known to enhance lipophilicity and improve drug-like properties, making it an attractive candidate for medicinal chemistry applications. Furthermore, the chloro-substituted imidazo[1,2-a]pyridine core has been shown to exhibit potent biological activities, including anti-inflammatory and anticancer effects.
The synthesis of 3-{6-chloroimidazo[1,2-a]pyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine ring system. This is followed by the introduction of the chloro substituent at the 6-position and subsequent coupling with the difluoromethylpropanamine moiety. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process, ensuring high yields and purity.
In terms of applications, this compound has shown promise in several areas. For instance, its ability to modulate protein kinases makes it a valuable tool in oncology research. Additionally, the difluoromethylpropanamine group contributes to its stability and bioavailability, which are critical factors for drug development. Recent studies have also explored its potential as a building block for constructing more complex molecules with enhanced biological activities.
From an analytical standpoint, this compound can be thoroughly characterized using modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These methods provide detailed insights into its molecular structure and purity. Moreover, computational chemistry tools have been utilized to predict its pharmacokinetic properties and interactions with biological targets.
In conclusion, 3-{6-chloroimidazo[1,2-a]pyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine represents a significant advancement in chemical synthesis and drug discovery. Its unique structure and functional groups make it a versatile compound with wide-ranging applications in both academic research and industrial settings. As research continues to uncover its full potential, this compound is poised to play a pivotal role in the development of novel therapeutic agents.
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